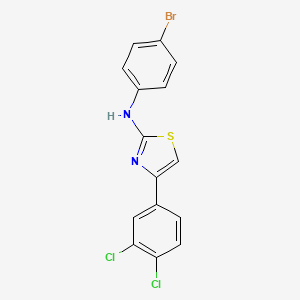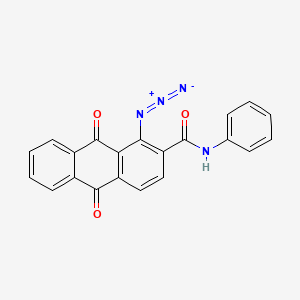
1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the anthracene class of compounds and contains an azide group (N3) and a carboxamide functional group.
- The compound’s structure consists of a fused anthracene ring system with a phenyl group attached to one of the carbon atoms.
- Its systematic name reflects its substituents and functional groups.
1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: is a chemical compound with the molecular formula CHNO.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 1,3-diketones (such as anthraquinone) with aniline derivatives, followed by azidation.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in appropriate solvents with suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories can synthesize it for scientific purposes.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Biology: It may find applications in biological studies, such as fluorescent labeling or as a probe for specific interactions.
Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.
Industry: Limited industrial applications, but its unique structure may inspire new materials or dyes.
Mécanisme D'action
- The exact mechanism of action for this compound is context-dependent, given its diverse applications.
- If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
- Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other anthracene derivatives, such as anthraquinones or phenyl-substituted anthracenes.
Uniqueness: The combination of azide, carboxamide, and phenyl groups makes this compound distinct.
Propriétés
Numéro CAS |
80685-50-3 |
|---|---|
Formule moléculaire |
C21H12N4O3 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28) |
Clé InChI |
YNNWXGLKSVQLFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11118486.png)
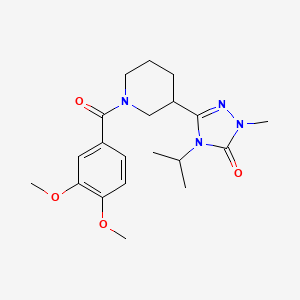
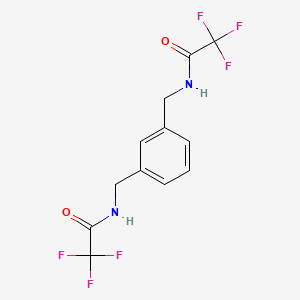
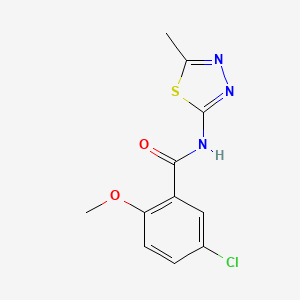
![1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11118512.png)
![4-[({[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11118515.png)
![2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B11118519.png)
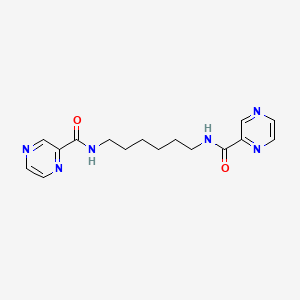
![2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11118523.png)
![2-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11118526.png)
![ethyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118535.png)
